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molecular formula C12H14O3 B8709613 2-(4-Hydroxyphenyl)ethyl 2-methylprop-2-enoate CAS No. 146324-59-6

2-(4-Hydroxyphenyl)ethyl 2-methylprop-2-enoate

Cat. No. B8709613
M. Wt: 206.24 g/mol
InChI Key: MXLVVOUBPBBRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06083658

Procedure details

2-(p-hydroxyphenyl)ethyl methacrylate was synthesized by carrying out a dehydration reaction between 2-(p-hydroxyphenyl) ethanol and methacrylic acid in the presence of an acidic catalyst. The 2-(p-hydroxyphenyl)ethyl methacrylate thus obtained was dissolved in 2 -methyoxyethanol and subjected to a radical polymerization by use of an azo-based initiator V-601 (manufactured by Wako Pure Chemical Industries, Ltd.). The reaction product was mixed with water and the resulting polymer was precipitated. In this way, a binder polymer [BP-2] was obtained. The weight average molecular weight of the polymer was 56,000 (using polyhydroxystyrene as a standard substance).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.[C:11](O)(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[C:11]([O:10][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(p-hydroxyphenyl)ethyl methacrylate was synthesized

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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